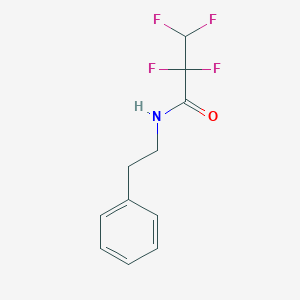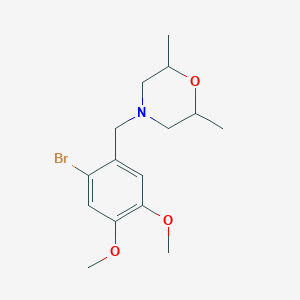
4-(2-bromo-4,5-dimethoxybenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bromo-4,5-dimethoxybenzyl)-2,6-dimethylmorpholine, commonly referred to as "BDM" is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDM belongs to the family of phenethylamines and has been found to possess several biochemical and physiological effects.
Mécanisme D'action
BDM acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the transporter, BDM increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
BDM has been found to have several biochemical and physiological effects. Studies have shown that BDM can increase the release of dopamine and norepinephrine in the brain, leading to enhanced cognitive function and improved mood. BDM has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BDM is its selectivity for the serotonin transporter, which makes it a useful tool for studying the role of this transporter in various physiological processes. However, BDM has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on BDM. One area of interest is the development of more selective and potent ligands for imaging studies of the brain. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of BDM for the treatment of various diseases. Additionally, the role of BDM in modulating other neurotransmitter systems, such as the glutamate system, is an area of potential research.
Méthodes De Synthèse
The synthesis of BDM involves the reaction of 2,6-dimethylmorpholine with 2-bromo-4,5-dimethoxybenzyl chloride. The reaction is catalyzed by a base such as sodium carbonate and the product is obtained through a series of purification steps.
Applications De Recherche Scientifique
BDM has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a ligand for imaging studies of the brain. BDM has been found to bind to the serotonin transporter and has been used to map the distribution of this transporter in the brain.
Propriétés
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-10-7-17(8-11(2)20-10)9-12-5-14(18-3)15(19-4)6-13(12)16/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVYXGPEQKCCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5416681 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)

![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)
![methyl 3-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]-2-methylbenzoate](/img/structure/B4965553.png)
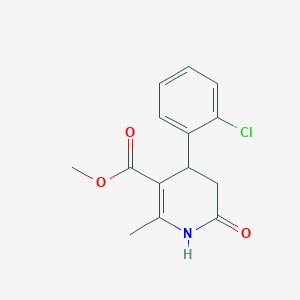
![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
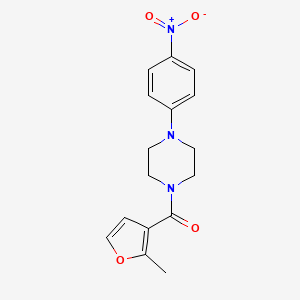
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)
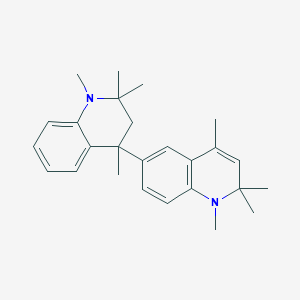
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
